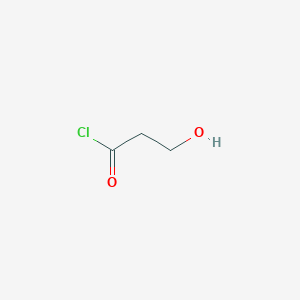

3-Hydroxypropanoyl chloride

描述

Structure

3D Structure

属性

IUPAC Name |

3-hydroxypropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO2/c4-3(6)1-2-5/h5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOWUKFHZLWXJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595491 | |

| Record name | 3-Hydroxypropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109608-73-3 | |

| Record name | 3-Hydroxypropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Hydroxypropanoyl chloride chemical properties

An In-depth Technical Guide to 3-Hydroxypropanoyl Chloride

Introduction

3-Hydroxypropanoyl chloride (CAS No. 109608-73-3) is a bifunctional organic compound of significant interest in chemical synthesis and drug development.[1] Its structure incorporates both a reactive acyl chloride group and a primary hydroxyl group, making it a versatile building block for creating diverse and complex molecular architectures.[1][2] This dual functionality allows for selective reactions at either end of the three-carbon chain, providing a strategic advantage in multi-step syntheses. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis protocols, and safety considerations, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

The fundamental properties of 3-Hydroxypropanoyl chloride are summarized below. These identifiers are crucial for substance identification and regulatory compliance.

| Property | Value | Citation |

| CAS Number | 109608-73-3 | [1][2][3][4] |

| Molecular Formula | C₃H₅ClO₂ | [1][2][3][4] |

| Molecular Weight | 108.52 g/mol | [2][3][4] |

| IUPAC Name | 3-hydroxypropanoyl chloride | [2][3] |

| Canonical SMILES | C(CO)C(=O)Cl | [2] |

| InChI Key | ZDOWUKFHZLWXJA-UHFFFAOYSA-N | [2] |

Spectroscopic Characterization

The structural elucidation of 3-Hydroxypropanoyl chloride relies on standard spectroscopic techniques. While specific spectral data is not detailed in the provided search results, methods such as ¹H NMR and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the proton and carbon framework of the molecule.[1] Infrared (IR) spectroscopy would be used to identify the characteristic vibrational frequencies of the hydroxyl (-OH) and acyl chloride (C=O) functional groups.

Chemical Reactivity and Synthetic Utility

The synthetic value of 3-Hydroxypropanoyl chloride stems from the distinct reactivity of its two functional groups. The acyl chloride is a highly electrophilic moiety, while the hydroxyl group can act as a nucleophile or be subjected to oxidation.[1]

Key Reactions

-

Nucleophilic Acyl Substitution: The acyl chloride group is exceptionally reactive towards nucleophiles.[1]

-

Esterification: It readily reacts with a wide range of alcohols to yield 3-hydroxypropanoate esters.[1] This reaction is fundamental in the synthesis of natural products like bruchins.[1]

-

Amidation: In a similar manner, it reacts with primary and secondary amines to form the corresponding amides.[1] This reaction is a key step in building the core structures of various pharmaceutical agents, including TNF-α inhibitors.[2][5]

-

-

Oxidation: The primary hydroxyl group can be selectively oxidized to an aldehyde using controlled oxidizing agents like pyridinium chlorochromate (PCC).[1] This transformation yields 3-oxopropanoyl chloride, another valuable bifunctional intermediate.[1][2]

-

Reduction: The acyl chloride can be reduced to a primary alcohol, resulting in the formation of 3-hydroxypropanol.[2]

Experimental Protocols

Synthesis of 3-Hydroxypropanoyl Chloride

The most direct and common method for synthesizing 3-Hydroxypropanoyl chloride is through the direct chlorination of 3-Hydroxypropanoic acid.[1][2] This process involves a nucleophilic acyl substitution mechanism.[1]

Reagents and Materials:

-

3-Hydroxypropanoic acid

-

Anhydrous inert solvent (e.g., dichloromethane, CH₂Cl₂)[1][4]

-

Reaction flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

Detailed Methodology:

-

Setup: A clean, dry, multi-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inlet for inert gas is assembled. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions.[1]

-

Reagent Preparation: 3-Hydroxypropanoic acid is dissolved in a minimal amount of anhydrous dichloromethane and placed in the reaction flask.

-

Reaction Conditions: The flask is cooled to 0–5°C using an ice bath while stirring under an inert atmosphere.[1]

-

Reagent Addition: Thionyl chloride or oxalyl chloride is added dropwise to the stirred solution from the dropping funnel. This slow addition is critical to control the exothermic reaction and prevent side reactions involving the hydroxyl group.[1]

-

Reaction Progression: The reaction mixture is stirred at low temperature for a specified period (typically 1-3 hours) and then allowed to warm to room temperature. The reaction progress can be monitored by techniques such as TLC or IR spectroscopy (disappearance of the broad carboxylic acid -OH stretch).

-

Workup and Purification: Upon completion, the volatile byproducts (SO₂, HCl, CO, CO₂) and the solvent are removed under reduced pressure.[1] The crude product is then purified, typically by vacuum distillation, to yield pure 3-Hydroxypropanoyl chloride.

Applications

3-Hydroxypropanoyl chloride is a key intermediate in several fields:

-

Pharmaceuticals: It serves as a crucial building block in the synthesis of Tumor Necrosis Factor-alpha (TNF-α) inhibitors, which are used to treat inflammatory conditions.[2][5][6]

-

Organic Synthesis: Its bifunctional nature makes it a valuable reagent for constructing a wide array of organic molecules.[1][2]

-

Biochemical Research: It is an intermediate in the production of other important compounds like 3-hydroxypropionic acid, a platform chemical for bioplastics and biofuels.[2]

Safety and Handling

3-Hydroxypropanoyl chloride is a hazardous chemical and must be handled with appropriate safety precautions.[2]

| Hazard | Description | Handling and Storage Precautions | Citation |

| Toxicity | Causes irritation and burns upon skin and eye contact. Inhalation can irritate the respiratory tract. | Handle in a well-ventilated chemical fume hood. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols. | [2][7] |

| Corrosivity | Reacts with water and alcohols, releasing corrosive hydrogen chloride fumes. It is moisture-sensitive. | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as water, alcohols, metals, and strong bases. | [2][8] |

| Flammability | May ignite with heat or open flames. | Keep away from heat, sparks, and open flames. Use non-sparking tools. | [2][8] |

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[7]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[7]

-

Eye Contact: Rinse eyes with pure water for at least 15 minutes.[7]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

References

- 1. 3-Hydroxypropanoyl chloride | 109608-73-3 | Benchchem [benchchem.com]

- 2. Buy 3-Hydroxypropanoyl chloride | 109608-73-3 [smolecule.com]

- 3. 3-Hydroxypropanoyl chloride | C3H5ClO2 | CID 18673867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-hydroxypropanoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 3-hydroxypropanoyl chloride | 109608-73-3 [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 3-Hydroxypropanoyl Chloride from 3-Hydroxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing 3-hydroxypropanoyl chloride from 3-hydroxypropanoic acid. 3-Hydroxypropanoyl chloride is a valuable bifunctional molecule and a key building block in the synthesis of various pharmaceuticals and bioactive compounds.[1][2] This document details two primary synthetic strategies: direct chlorination and a protecting group-based approach. It includes detailed experimental protocols, analysis of potential side reactions, and characterization data to assist researchers in the successful synthesis and application of this versatile reagent.

Introduction

3-Hydroxypropanoyl chloride (CAS 109608-73-3), with the chemical formula C₃H₅ClO₂, is a reactive acyl chloride derivative of 3-hydroxypropanoic acid.[2] Its structure features a three-carbon backbone with a terminal acyl chloride group and a hydroxyl group at the β-position.[2] This dual functionality allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.[3] Notably, it serves as a precursor in the synthesis of tumor necrosis factor-alpha (TNF-α) inhibitors, highlighting its relevance in medicinal chemistry.[4]

The primary challenge in the synthesis of 3-hydroxypropanoyl chloride lies in the presence of the reactive hydroxyl group, which can lead to undesirable side reactions, such as polymerization, under the conditions required for acyl chloride formation. This guide explores methodologies to address this challenge, providing detailed protocols for both direct conversion and a more controlled synthesis involving a protecting group strategy.

Synthetic Strategies

There are two main approaches to the synthesis of 3-hydroxypropanoyl chloride from 3-hydroxypropanoic acid:

-

Direct Chlorination: This method involves the direct conversion of the carboxylic acid to an acyl chloride using a chlorinating agent. It is a more direct route but requires careful control of reaction conditions to minimize side reactions.

-

Protecting Group Strategy: This multi-step approach involves the protection of the hydroxyl group prior to chlorination, followed by deprotection to yield the final product. This strategy offers greater control and can lead to higher purity of the desired product.

Direct Chlorination of 3-Hydroxypropanoic Acid

The most straightforward method for the synthesis of 3-hydroxypropanoyl chloride is the direct reaction of 3-hydroxypropanoic acid with a suitable chlorinating agent.[3] Commonly used reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[3]

Choice of Chlorinating Agent

| Chlorinating Agent | Byproducts | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) ** | SO₂, HCl (gaseous) | Gaseous byproducts are easily removed.[3] | Can lead to more side reactions and charring. |

| Oxalyl Chloride ((COCl)₂) ** | CO, CO₂, HCl (gaseous) | Gaseous byproducts simplify purification.[3] Milder conditions can be used. | More expensive than thionyl chloride. |

Experimental Protocol: Direct Chlorination with Oxalyl Chloride

This protocol is based on a reported procedure using oxalyl chloride.[5]

Materials:

-

3-Hydroxypropanoic acid

-

Oxalyl chloride (2M solution in dichloromethane)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Anhydrous solvent for workup (e.g., diethyl ether)

-

Ice bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-hydroxypropanoic acid.

-

Dissolve the acid in a minimal amount of anhydrous dichloromethane.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a 2M solution of oxalyl chloride in dichloromethane (1.1 to 1.5 equivalents) to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by IR spectroscopy, looking for the disappearance of the broad carboxylic acid O-H stretch and the appearance of the sharp acyl chloride C=O stretch.

-

Once the reaction is complete, carefully remove the excess oxalyl chloride and solvent under reduced pressure at a low temperature to avoid decomposition of the product.

-

The crude 3-hydroxypropanoyl chloride can be used directly for subsequent reactions or purified by vacuum distillation.

Note: It is crucial to maintain anhydrous conditions throughout the reaction to prevent hydrolysis of the acyl chloride back to the carboxylic acid.[3]

Potential Side Reactions

The primary side reaction in the direct chlorination is intermolecular esterification, leading to the formation of oligomers and polymers. The hydroxyl group of one molecule can attack the newly formed acyl chloride of another. Low temperatures and the use of a dilute solution can help to minimize this side reaction.

Protecting Group Strategy

To circumvent the issue of side reactions involving the free hydroxyl group, a protecting group strategy can be employed. This involves the protection of the hydroxyl group, followed by chlorination of the carboxylic acid, and subsequent deprotection.

Choice of Protecting Group

A suitable protecting group for the hydroxyl function should be:

-

Easy to introduce in high yield.

-

Stable to the conditions of the chlorination reaction.

-

Readily removed under mild conditions that do not affect the acyl chloride group.

Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are a good choice as they are stable to the neutral or slightly acidic conditions of the chlorination reaction and can be selectively removed using fluoride reagents.[4]

Experimental Protocol: Protecting Group Strategy

Step 1: Protection of 3-Hydroxypropanoic Acid

Materials:

-

3-Hydroxypropanoic acid

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3-hydroxypropanoic acid in anhydrous DMF.

-

Add imidazole (2.2 equivalents) and TBDMSCl (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-(tert-butyldimethylsilyloxy)propanoic acid. The product can be purified by column chromatography on silica gel.

Step 2: Chlorination of 3-(tert-Butyldimethylsilyloxy)propanoic Acid

Materials:

-

3-(tert-Butyldimethylsilyloxy)propanoic acid

-

Oxalyl chloride

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Catalytic amount of anhydrous N,N-dimethylformamide (DMF)

-

Ice bath

Procedure:

-

Dissolve 3-(tert-butyldimethylsilyloxy)propanoic acid in anhydrous dichloromethane in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a catalytic amount of anhydrous DMF (1-2 drops).

-

Slowly add oxalyl chloride (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by IR spectroscopy for the disappearance of the carboxylic acid C=O stretch and the appearance of the acyl chloride C=O stretch.

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield crude 3-(tert-butyldimethylsilyloxy)propanoyl chloride, which is typically used in the next step without further purification.

Step 3: Deprotection to 3-Hydroxypropanoyl Chloride

Materials:

-

Crude 3-(tert-butyldimethylsilyloxy)propanoyl chloride

-

Tetrabutylammonium fluoride (TBAF) (1M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Ice bath

Procedure:

-

Dissolve the crude 3-(tert-butyldimethylsilyloxy)propanoyl chloride in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 1M solution of TBAF in THF (1.1 equivalents) dropwise.

-

Stir the reaction at 0 °C for 30-60 minutes. Monitor the deprotection by TLC or IR spectroscopy.

-

Upon completion, the reaction mixture containing 3-hydroxypropanoyl chloride can be used directly for subsequent reactions. Due to its reactivity, isolation and purification can be challenging and are often avoided if the subsequent reaction is compatible with the reaction mixture.

Characterization of 3-Hydroxypropanoyl Chloride

Accurate characterization of the synthesized 3-hydroxypropanoyl chloride is essential to confirm its identity and purity.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum is expected to show two triplets corresponding to the two methylene groups. The methylene group adjacent to the acyl chloride will be shifted downfield compared to the methylene group adjacent to the hydroxyl group. |

| ¹³C NMR | The carbon NMR spectrum should display three distinct signals: one for the carbonyl carbon of the acyl chloride, and two for the methylene carbons. |

| FTIR | The infrared spectrum is a key tool for identifying the functional groups. A strong absorption band around 1800 cm⁻¹ is characteristic of the C=O stretch in an acyl chloride. The presence of the hydroxyl group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹.[1] |

Safety and Handling

3-Hydroxypropanoyl chloride is a reactive and potentially hazardous compound. It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is sensitive to moisture and will react with water to produce hydrochloric acid.

Conclusion

The synthesis of 3-hydroxypropanoyl chloride from 3-hydroxypropanoic acid can be achieved through either direct chlorination or a protecting group strategy. The direct method is more atom-economical but requires careful control to minimize side reactions. The protecting group approach offers a more controlled synthesis, potentially leading to a purer product, but involves additional synthetic steps. The choice of method will depend on the desired purity, scale of the reaction, and the resources available. This guide provides the necessary details for researchers to select and implement the most suitable synthetic route for their specific needs.

References

The Bifunctional Nature of 3-Hydroxypropanoyl Chloride: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Hydroxypropanoyl chloride, a versatile bifunctional molecule, is a valuable building block in organic synthesis and holds significant potential in the development of novel therapeutics. Its unique structure, incorporating both a reactive acyl chloride and a primary hydroxyl group, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-hydroxypropanoyl chloride, with a particular focus on its applications in medicinal chemistry, including its role as a precursor in the synthesis of Tumor Necrosis Factor-alpha (TNF-α) inhibitors.

Physicochemical and Spectroscopic Data

The utility of 3-hydroxypropanoyl chloride in synthesis is underpinned by its distinct physical and chemical properties. A summary of its key characteristics is provided below.

| Property | Value | Reference |

| CAS Number | 109608-73-3 | [1] |

| Molecular Formula | C₃H₅ClO₂ | [1][2] |

| Molecular Weight | 108.52 g/mol | [1][2] |

| Boiling Point (Predicted) | 182.1 ± 23.0 °C | [3] |

| Density (Predicted) | 1.290 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 14.19 ± 0.10 | [3] |

Spectroscopic Data:

| Spectroscopy | Expected Peaks and Assignments |

| ¹H NMR | A triplet corresponding to the methylene group adjacent to the hydroxyl group (HO-CH₂ -), a triplet for the methylene group adjacent to the acyl chloride (-CH₂ -COCl), and a broad singlet for the hydroxyl proton (-OH ). The chemical shifts would be influenced by the solvent. |

| ¹³C NMR | A signal for the carbonyl carbon of the acyl chloride (C =O), and two signals for the methylene carbons (-C H₂- and -C H₂-). |

| FTIR | A strong absorption band characteristic of the C=O stretch of the acyl chloride (typically in the range of 1780-1815 cm⁻¹), and a broad band corresponding to the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹). |

Synthesis of 3-Hydroxypropanoyl Chloride: Experimental Protocols

The most common method for the synthesis of 3-hydroxypropanoyl chloride is the direct chlorination of 3-hydroxypropanoic acid.[4][5] Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most frequently used chlorinating agents.[4]

Protocol 1: Synthesis using Thionyl Chloride

This method is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[4]

Materials:

-

3-Hydroxypropanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous work-up and purification solvents

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-hydroxypropanoic acid (1.0 equivalent).

-

Add anhydrous dichloromethane to dissolve the acid.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1 - 1.5 equivalents) dropwise to the stirred solution. Caution: The reaction is exothermic and evolves HCl and SO₂ gas. This step should be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.

-

Monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure. Note: Thionyl chloride is corrosive and moisture-sensitive.

-

The crude 3-hydroxypropanoyl chloride can be purified by vacuum distillation.

Protocol 2: Synthesis using Oxalyl Chloride

Oxalyl chloride is another effective reagent for this conversion, often leading to faster reactions and higher yields.[4] The byproducts, carbon monoxide (CO) and carbon dioxide (CO₂), are also gaseous.[4]

Materials:

-

3-Hydroxypropanoic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

A catalytic amount of anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous work-up and purification solvents

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-hydroxypropanoic acid (1.0 equivalent) in anhydrous dichloromethane.

-

Add a catalytic amount of anhydrous DMF (1-2 drops).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of oxalyl chloride (1.1 - 1.5 equivalents) in anhydrous DCM from the dropping funnel. Caution: Vigorous gas evolution (CO, CO₂, HCl) will occur. This step must be performed in a fume hood.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

-

Monitor the reaction by IR spectroscopy.

-

Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure.

-

Purify the crude product by vacuum distillation.

The Bifunctional Reactivity of 3-Hydroxypropanoyl Chloride

The presence of both a highly electrophilic acyl chloride and a nucleophilic hydroxyl group within the same molecule imparts a versatile reactivity profile to 3-hydroxypropanoyl chloride.[4] This allows for selective reactions at either functional group, or reactions involving both, making it a valuable synthon.

Reactions at the Acyl Chloride Group

The acyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles.[4]

-

Amide Formation: Reaction with primary or secondary amines yields 3-hydroxyamides. This is a crucial reaction in the synthesis of many pharmaceutical compounds.[4][6]

-

Ester Formation: Reaction with alcohols produces 3-hydroxyesters.[4]

Experimental Workflow for Amide Formation:

Caption: Workflow for the synthesis of 3-hydroxyamides.

Reactions at the Hydroxyl Group

The primary hydroxyl group can undergo reactions typical of alcohols, such as oxidation.

-

Oxidation: Controlled oxidation can convert the hydroxyl group to an aldehyde, yielding 3-oxopropanoyl chloride, another bifunctional molecule.[4]

Application in Drug Development: Synthesis of TNF-α Inhibitor Precursors

3-Hydroxypropanoyl chloride is a key starting material for the synthesis of precursors to small-molecule inhibitors of Tumor Necrosis Factor-alpha (TNF-α).[5][7] TNF-α is a pro-inflammatory cytokine implicated in a range of autoimmune diseases. Inhibiting its signaling pathway is a major therapeutic strategy.

TNF-α Signaling Pathway:

TNF-α exerts its effects by binding to two distinct receptors on the cell surface: TNFR1 and TNFR2. This binding initiates a cascade of intracellular signaling events that can lead to either cell survival and inflammation or apoptosis (programmed cell death).

Caption: Simplified TNF-α signaling pathways.

The synthesis of small-molecule TNF-α inhibitors often involves the creation of complex heterocyclic structures. 3-Hydroxypropanoyl chloride can be utilized to introduce a three-carbon chain with a reactive handle (the hydroxyl group) and a point of attachment (the acyl chloride) for building these scaffolds. For instance, the acyl chloride can react with an amino-substituted heterocyclic core, and the hydroxyl group can be further modified or participate in cyclization reactions.

While a specific, detailed protocol for the synthesis of a named TNF-α inhibitor using 3-hydroxypropanoyl chloride was not found in the public literature during the search, a general workflow can be conceptualized.

Conceptual Workflow for TNF-α Inhibitor Precursor Synthesis:

Caption: Conceptual workflow for synthesizing TNF-α inhibitor precursors.

Conclusion

3-Hydroxypropanoyl chloride is a powerful and versatile bifunctional reagent with significant applications in organic synthesis and drug discovery. Its dual reactivity allows for the construction of complex molecular architectures, making it a valuable tool for medicinal chemists. The ability to serve as a precursor for TNF-α inhibitors highlights its importance in the development of treatments for inflammatory and autoimmune diseases. Further exploration of the reactivity of this compound is likely to uncover new synthetic methodologies and lead to the discovery of novel therapeutic agents.

References

- 1. 3-hydroxypropanoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 2. 3-Hydroxypropanoyl chloride | C3H5ClO2 | CID 18673867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-hydroxypropanoyl chloride CAS#: 109608-73-3 [m.chemicalbook.com]

- 4. 3-Hydroxypropanoyl chloride | 109608-73-3 | Benchchem [benchchem.com]

- 5. Buy 3-Hydroxypropanoyl chloride | 109608-73-3 [smolecule.com]

- 6. google.com [google.com]

- 7. 3-hydroxypropanoyl chloride | 109608-73-3 [chemicalbook.com]

Physical and chemical properties of 3-Hydroxypropanoyl chloride

An In-depth Technical Guide to 3-Hydroxypropanoyl Chloride

Abstract

3-Hydroxypropanoyl chloride (CAS Number: 109608-73-3) is a bifunctional organic compound of significant interest in chemical synthesis and pharmaceutical development.[1] Its structure, featuring both a highly reactive acyl chloride and a nucleophilic hydroxyl group, makes it a versatile building block for creating diverse and complex molecular architectures.[1][2] This document provides a comprehensive overview of the known physical and chemical properties of 3-Hydroxypropanoyl chloride, detailed experimental protocols for its synthesis, its applications, and essential safety information. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Chemical and Physical Properties

3-Hydroxypropanoyl chloride is an acyl chloride derivative of 3-hydroxypropanoic acid.[2] Its dual functionality dictates its chemical behavior and utility in organic synthesis.

General and Computed Properties

The fundamental identifiers and computed properties for 3-Hydroxypropanoyl chloride are summarized below.

| Property | Value | Source |

| CAS Number | 109608-73-3 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₃H₅ClO₂ | [1][2][3][4] |

| Molecular Weight | 108.52 g/mol | [2][3][4] |

| IUPAC Name | 3-hydroxypropanoyl chloride | [3] |

| Canonical SMILES | C(CO)C(=O)Cl | [2][3] |

| InChI Key | ZDOWUKFHZLWXJA-UHFFFAOYSA-N | [2][3] |

| Topological Polar Surface Area | 37.3 Ų | [3] |

| Heavy Atom Count | 6 | [3] |

Experimental Physical Properties

| Property | 3-Hydroxypropanoyl chloride | 3-Chloropropionyl chloride[8] | 3-Bromopropionyl chloride[9][10] |

| Appearance | Not specified | Clear, colorless to yellowish liquid | Yellow liquid |

| Melting Point | Not available | -32 °C | Not available |

| Boiling Point | Not available | 143-145 °C | 55-57 °C / 17 mmHg |

| Density | Not available | 1.33 g/mL at 25 °C | 1.701 g/mL at 25 °C |

| Refractive Index | Not available | n20/D 1.457 | n20/D 1.49 |

| Solubility | Not available | Soluble in acetone, chloroform, toluene, THF | Reacts with water |

Chemical Properties and Reactivity

The chemical nature of 3-Hydroxypropanoyl chloride is defined by its two functional groups:

-

Acyl Chloride Group (-COCl): This group is a highly reactive electrophile, susceptible to nucleophilic acyl substitution. It readily reacts with nucleophiles such as alcohols to form esters and with primary or secondary amines to form amides.[1] This high reactivity is central to its role as an acylating agent.

-

Hydroxyl Group (-OH): The primary alcohol group can act as a nucleophile. This allows for potential intramolecular reactions or serves as a handle for further functionalization, distinguishing it from simpler acyl chlorides.[2]

Due to the presence of the acyl chloride, the compound is sensitive to moisture and will hydrolyze to form 3-hydroxypropanoic acid and hydrochloric acid.[8]

Synthesis and Experimental Protocols

The most common and direct method for synthesizing 3-Hydroxypropanoyl chloride is through the direct acyl chlorination of 3-hydroxypropanoic acid.[1][2] This involves treating the carboxylic acid with a chlorinating agent.

General Synthesis Workflow

The synthesis process involves the activation of the carboxylic acid group, followed by nucleophilic attack from a chloride ion to form the acyl chloride.[1]

Caption: Workflow for the synthesis of 3-Hydroxypropanoyl chloride.

Detailed Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a generalized procedure for the synthesis of 3-Hydroxypropanoyl chloride from 3-hydroxypropanoic acid using thionyl chloride (SOCl₂). This method is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed.[1]

Materials:

-

3-hydroxypropanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane, diethyl ether)

-

Inert gas supply (Nitrogen or Argon)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Gas trap (to neutralize HCl and SO₂ gases)

-

Distillation apparatus for purification

Procedure:

-

Setup: Assemble a clean, dry round-bottom flask with a magnetic stirrer under an inert atmosphere (e.g., nitrogen). Attach a reflux condenser connected to a gas trap containing a sodium hydroxide solution to neutralize the acidic gas byproducts.

-

Reaction Mixture: Dissolve 3-hydroxypropanoic acid in a minimal amount of a suitable anhydrous solvent within the flask.

-

Addition of Reagent: Cool the flask in an ice bath. Slowly add thionyl chloride (typically 1.1 to 1.5 molar equivalents) to the solution via the dropping funnel. Maintain a slow addition rate to control the exothermic reaction and gas evolution.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 1-3 hours, or until the evolution of gas ceases, indicating the reaction is complete. The reaction must be carried out under strictly anhydrous conditions to prevent hydrolysis of the product.[1]

-

Workup: Once the reaction is complete, cool the mixture to room temperature.

-

Purification: The excess thionyl chloride and solvent can be removed by distillation under reduced pressure. The crude 3-Hydroxypropanoyl chloride can then be purified by fractional distillation to yield the final product.

Applications in Research and Drug Development

3-Hydroxypropanoyl chloride is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.[1]

-

Pharmaceutical Synthesis: It serves as a key building block for various pharmaceutical agents.[1] A notable application is in the synthesis of tumor necrosis factor-alpha (TNF-α) inhibitors, which are used to treat inflammatory and autoimmune diseases.[2][5][6]

-

Organic Synthesis: Its bifunctional nature allows it to be used in the creation of esters, amides, and other derivatives for a wide range of research applications.[1][2] It is a precursor for producing 3-hydroxypropionic acid, a platform chemical with applications in bioplastics.[2]

Caption: Role of 3-Hydroxypropanoyl chloride in pharmaceutical synthesis.

Safety, Handling, and Storage

3-Hydroxypropanoyl chloride is a hazardous chemical and must be handled with appropriate safety precautions.[2]

| Hazard Type | Description |

| Toxicity | Can cause irritation and burns upon contact with skin and eyes. Inhalation may irritate the respiratory tract.[2] |

| Corrosivity | Reacts with water and moisture, releasing corrosive hydrochloric acid fumes.[2] |

| Flammability | May be flammable.[2] |

Handling:

-

Handle in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Wear suitable personal protective equipment (PPE), including chemically resistant gloves, safety goggles, and a lab coat.[11]

-

Avoid contact with skin, eyes, and clothing.[11]

-

Use non-sparking tools and prevent the buildup of electrostatic discharge.[11]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

Keep away from moisture, heat, and sources of ignition.[11]

-

Store separately from incompatible materials such as strong bases, alcohols, and oxidizing agents.[9]

Spectroscopic Data

While specific, experimentally verified spectra for 3-Hydroxypropanoyl chloride are not available in the cited literature, the expected spectroscopic signatures can be predicted based on its structure.

-

¹H NMR: Expected signals would include a triplet for the methylene group adjacent to the hydroxyl, a triplet for the methylene group adjacent to the carbonyl, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: Three distinct carbon signals are expected: one for the carbonyl carbon (highly deshielded), and two for the methylene carbons.

-

IR Spectroscopy: Key absorption bands would be a strong C=O stretch for the acyl chloride (typically ~1800 cm⁻¹), a broad O-H stretch for the alcohol group (~3300-3500 cm⁻¹), and C-H stretching bands (~2850-3000 cm⁻¹).

Researchers requiring definitive structural confirmation should perform these analyses on their synthesized or acquired material.

References

- 1. 3-Hydroxypropanoyl chloride | 109608-73-3 | Benchchem [benchchem.com]

- 2. Buy 3-Hydroxypropanoyl chloride | 109608-73-3 [smolecule.com]

- 3. 3-Hydroxypropanoyl chloride | C3H5ClO2 | CID 18673867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-hydroxypropanoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 3-hydroxypropanoyl chloride | 109608-73-3 [chemicalbook.com]

- 7. 3-Hydroxypropanoyl Chloride | CAS No- 109608-73-3 | Simson Pharma Limited [simsonpharma.com]

- 8. vandemark.com [vandemark.com]

- 9. fishersci.com [fishersci.com]

- 10. Page loading... [wap.guidechem.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 3-Hydroxypropanoyl Chloride for Researchers and Drug Development Professionals

An authoritative overview of the chemical properties, synthesis, reactivity, and applications of 3-hydroxypropanoyl chloride, a versatile building block in modern organic synthesis and pharmaceutical research.

Introduction

3-Hydroxypropanoyl chloride, a bifunctional organic molecule, is a valuable reagent in chemical synthesis, particularly in the development of novel therapeutic agents. Its structure incorporates both a reactive acyl chloride and a primary hydroxyl group, allowing for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical identity, synthesis, key reactions, and its significant role as a precursor in the synthesis of Tumor Necrosis Factor-alpha (TNF-α) inhibitors.

Chemical and Physical Properties

3-Hydroxypropanoyl chloride is a colorless to pale yellow liquid.[1] It is characterized by its high reactivity, particularly the acyl chloride group, which is susceptible to nucleophilic attack.[1]

| Property | Value | Reference |

| IUPAC Name | 3-hydroxypropanoyl chloride | [2] |

| CAS Number | 109608-73-3 | [2] |

| Molecular Formula | C₃H₅ClO₂ | [2] |

| Molecular Weight | 108.52 g/mol | [2] |

| Canonical SMILES | C(CO)C(=O)Cl | [2] |

| InChI Key | ZDOWUKFHZLWXJA-UHFFFAOYSA-N | [2] |

Synthesis of 3-Hydroxypropanoyl Chloride

The primary route for the synthesis of 3-hydroxypropanoyl chloride is the direct chlorination of 3-hydroxypropanoic acid. This transformation is typically achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common.

Experimental Protocol: Synthesis via Chlorination with Oxalyl Chloride

This protocol describes the synthesis of 3-hydroxypropanoyl chloride from 3-hydroxypropanoic acid using oxalyl chloride.

Materials:

-

3-hydroxypropanoic acid

-

Oxalyl chloride (2M solution in dichloromethane)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-hydroxypropanoic acid in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a 2M solution of oxalyl chloride in dichloromethane dropwise to the stirred solution over a period of 30-60 minutes. The reaction is exothermic and produces gaseous byproducts (CO and CO₂), so adequate ventilation is crucial.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.

-

Once the reaction is complete, carefully quench any remaining oxalyl chloride by the slow addition of a small amount of anhydrous methanol.

-

Remove the solvent and volatile byproducts under reduced pressure using a rotary evaporator.

-

The crude 3-hydroxypropanoyl chloride can be purified by vacuum distillation.

Logical Workflow for Synthesis:

Caption: Synthesis of 3-Hydroxypropanoyl Chloride.

Key Reactions and Applications in Drug Development

The bifunctional nature of 3-hydroxypropanoyl chloride makes it a versatile intermediate in organic synthesis. The acyl chloride moiety readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including amines and alcohols, to form amides and esters, respectively. The hydroxyl group can participate in further functionalization, such as oxidation or etherification.

A significant application of 3-hydroxypropanoyl chloride in drug development is its use as a key building block in the synthesis of small molecule inhibitors of Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a pro-inflammatory cytokine implicated in a range of autoimmune diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis. By reacting 3-hydroxypropanoyl chloride with various substituted anilines or other amine-containing scaffolds, libraries of N-aryl-3-hydroxypropanamides can be generated and screened for their ability to inhibit TNF-α production or signaling.

Experimental Protocol: Synthesis of a Representative N-Aryl-3-Hydroxypropanamide

This protocol provides a general method for the synthesis of an N-aryl-3-hydroxypropanamide from 3-hydroxypropanoyl chloride and a substituted aniline, a common structural motif in certain classes of TNF-α inhibitors.

Materials:

-

3-Hydroxypropanoyl chloride

-

Substituted aniline (e.g., 4-bromoaniline)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the substituted aniline and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add a solution of 3-hydroxypropanoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude N-aryl-3-hydroxypropanamide can be purified by column chromatography on silica gel or by recrystallization.

General Reaction Scheme:

Caption: Amide formation from 3-Hydroxypropanoyl Chloride.

Role in Targeting the TNF-α Signaling Pathway

The therapeutic rationale for synthesizing inhibitors derived from 3-hydroxypropanoyl chloride lies in their potential to modulate the TNF-α signaling pathway. TNF-α exerts its biological effects by binding to two distinct receptors, TNFR1 and TNFR2, initiating a cascade of intracellular events that can lead to either inflammation and cell survival or apoptosis.

-

Pro-inflammatory Signaling: Upon TNF-α binding, TNFR1 recruits a series of adaptor proteins, including TRADD, TRAF2, and RIPK1. This complex formation leads to the activation of the NF-κB and MAPK signaling pathways, resulting in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.

-

Apoptotic Signaling: Under certain conditions, the signaling complex can be modified to include FADD and caspase-8, leading to the activation of the apoptotic cascade.

Small molecule inhibitors can interfere with this pathway at various points, such as by preventing the binding of TNF-α to its receptors or by inhibiting the activity of downstream signaling proteins.

TNF-α Signaling Pathway Diagram:

Caption: Simplified TNF-α Signaling Pathway.

Safety and Handling

3-Hydroxypropanoyl chloride is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It may react violently with water and other nucleophilic reagents. Store in a cool, dry place under an inert atmosphere.

Conclusion

3-Hydroxypropanoyl chloride is a valuable and versatile building block for organic synthesis, with significant applications in the field of drug discovery. Its bifunctional nature allows for the straightforward synthesis of diverse molecular scaffolds, including those with potential as TNF-α inhibitors. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in the development of novel therapeutics for inflammatory and autoimmune diseases.

References

An In-depth Technical Guide to 3-Hydroxypropanoyl Chloride: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypropanoyl chloride (CAS No: 109608-73-3), a bifunctional molecule featuring both a hydroxyl and a highly reactive acyl chloride group, serves as a versatile intermediate in organic synthesis.[1] Its unique structure allows for a range of chemical transformations, making it a valuable building block for complex molecules, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of the discovery and initial synthesis of 3-hydroxypropanoyl chloride, detailed experimental protocols for its preparation, and a summary of its key chemical properties and applications.

Introduction

The discovery of 3-hydroxypropanoyl chloride is not attributed to a single seminal publication but rather emerged from the broader development of synthetic methodologies for acyl chlorides. Its significance grew with the increasing demand for bifunctional building blocks in the synthesis of complex organic molecules. The presence of both a nucleophilic hydroxyl group and an electrophilic acyl chloride moiety within the same small molecule presents both synthetic challenges and opportunities. Careful control of reaction conditions is necessary to achieve selective transformations. This dual functionality makes it an important precursor in the synthesis of a variety of compounds, including pharmaceuticals.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of 3-hydroxypropanoyl chloride is presented in Table 1. While specific experimental spectra are not widely published, the expected spectroscopic characteristics can be predicted based on its structure and are summarized in Table 2.

Table 1: Physicochemical Properties of 3-Hydroxypropanoyl Chloride

| Property | Value | Reference |

| CAS Number | 109608-73-3 | [1] |

| Molecular Formula | C₃H₅ClO₂ | [1] |

| Molecular Weight | 108.52 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid (predicted) | |

| Boiling Point | 182.1 ± 23.0 °C (Predicted) | |

| Density | 1.290 ± 0.06 g/cm³ (Predicted) | |

| InChI Key | ZDOWUKFHZLWXJA-UHFFFAOYSA-N | [1] |

| SMILES | C(CO)C(=O)Cl |

Table 2: Predicted Spectroscopic Data for 3-Hydroxypropanoyl Chloride

| Spectroscopy | Feature | Predicted Chemical Shift / Frequency |

| ¹H NMR | -CH₂-OH | ~3.8 ppm (triplet) |

| -CH₂-COCl | ~3.3 ppm (triplet) | |

| -OH | Broad singlet, variable | |

| ¹³C NMR | C=O (acyl chloride) | ~170 - 185 ppm |

| -CH₂-OH | ~50 - 65 ppm | |

| -CH₂-COCl | ~40 - 45 ppm | |

| IR Spectroscopy | C=O stretch (acyl chloride) | ~1800 cm⁻¹ (strong) |

| O-H stretch (hydroxyl) | ~3200-3600 cm⁻¹ (broad) | |

| C-Cl stretch | ~600-800 cm⁻¹ |

Synthesis of 3-Hydroxypropanoyl Chloride

The most common and direct method for the synthesis of 3-hydroxypropanoyl chloride is the direct acyl chlorination of 3-hydroxypropanoic acid.[1] This involves the treatment of the carboxylic acid with a suitable chlorinating agent. The two most widely used reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1]

Synthesis via Oxalyl Chloride

Reaction with oxalyl chloride is often preferred as the byproducts, carbon monoxide (CO) and carbon dioxide (CO₂), are gaseous, which simplifies purification.[1]

Reaction:

HOCH₂CH₂COOH + (COCl)₂ → HOCH₂CH₂COCl + CO + CO₂ + HCl

Experimental Protocol:

-

Materials:

-

3-Hydroxypropanoic acid

-

Oxalyl chloride (e.g., 2M solution in dichloromethane)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous glassware

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxypropanoic acid (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of oxalyl chloride (1.1 - 1.5 eq) in anhydrous dichloromethane dropwise to the stirred solution over 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, and then warm to room temperature and stir for an additional 1-3 hours, or until gas evolution ceases.

-

The reaction progress can be monitored by IR spectroscopy (disappearance of the broad carboxylic acid O-H stretch and appearance of the sharp acyl chloride C=O stretch).

-

Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator. The resulting crude 3-hydroxypropanoyl chloride can be used directly for subsequent reactions or purified by vacuum distillation.

-

Synthesis via Thionyl Chloride

Thionyl chloride is another effective reagent for this conversion, producing gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1]

Reaction:

HOCH₂CH₂COOH + SOCl₂ → HOCH₂CH₂COCl + SO₂ + HCl

Experimental Protocol:

-

Materials:

-

3-Hydroxypropanoic acid

-

Thionyl chloride

-

Anhydrous solvent (e.g., dichloromethane, diethyl ether, or no solvent)

-

Anhydrous glassware

-

Magnetic stirrer

-

Reflux condenser

-

Gas trap (to neutralize HCl and SO₂)

-

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap, place 3-hydroxypropanoic acid (1.0 eq).

-

Slowly add thionyl chloride (1.2 - 2.0 eq) to the flask at room temperature. An exothermic reaction may occur.

-

After the initial reaction subsides, gently heat the mixture to reflux for 1-3 hours, or until the evolution of gases ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 3-hydroxypropanoyl chloride can be purified by fractional distillation under vacuum.

-

Logical Relationships and Workflows

The synthesis of 3-hydroxypropanoyl chloride is a key step in the preparation of more complex molecules. The following diagrams illustrate the synthetic workflow and the reaction mechanism.

Caption: Synthetic workflow for 3-hydroxypropanoyl chloride.

Caption: Mechanism of 3-hydroxypropanoyl chloride synthesis.

Applications in Drug Development

3-Hydroxypropanoyl chloride is a valuable building block in the synthesis of pharmaceuticals, notably in the development of inhibitors for tumor necrosis factor-alpha (TNF-α).[2] TNF-α is a pro-inflammatory cytokine, and its overproduction is implicated in various autoimmune diseases. The bifunctional nature of 3-hydroxypropanoyl chloride allows for its incorporation into larger molecules that can modulate the activity of TNF-α.

The following diagram illustrates the role of 3-hydroxypropanoyl chloride as a precursor in the synthesis of TNF-α inhibitors.

Caption: Role in TNF-α inhibitor synthesis.

Conclusion

3-Hydroxypropanoyl chloride is a reactive and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. While its discovery is not pinpointed to a specific event, its utility has been demonstrated in the preparation of complex molecules. The direct chlorination of 3-hydroxypropanoic acid using oxalyl chloride or thionyl chloride remains the most practical approach for its synthesis. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this important building block. Further research into optimizing its synthesis and exploring new applications will continue to enhance its value in the chemical sciences.

References

An In-depth Technical Guide to the Reactivity of Carboxylic Acid and Hydroxyl Groups in 3-Hydroxy-2-phenylcinchoninic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the carboxylic acid and hydroxyl functional groups in 3-hydroxy-2-phenylcinchoninic acid. It includes detailed experimental protocols for key derivatization reactions, quantitative data where available, and visualizations of reaction pathways and experimental workflows.

Introduction to 3-Hydroxy-2-phenylcinchoninic Acid

3-Hydroxy-2-phenylcinchoninic acid is a quinoline carboxylic acid derivative. Its structure features a carboxylic acid group at the 4-position, a hydroxyl group at the 3-position, and a phenyl group at the 2-position of the quinoline ring system. The presence of both a nucleophilic hydroxyl group and an electrophilic carboxylic acid group (which can be activated to an even more reactive acyl chloride) makes this molecule a versatile scaffold for chemical modifications in drug discovery and development.

Reactivity of the Carboxylic Acid Group

The carboxylic acid functionality in 3-hydroxy-2-phenylcinchoninic acid is a primary site for modification, enabling the synthesis of esters, amides, and the highly reactive acyl chloride intermediate.

Esterification

The carboxylic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification.

-

Reaction Setup: Suspend 3-hydroxy-2-phenylcinchoninic acid in ethanol.

-

Catalyst Addition: Add concentrated sulfuric acid to the suspension.

-

Reaction Conditions: The exact temperature and reaction time may require optimization, but typically the mixture is heated to reflux.

-

Work-up and Purification: After cooling, the product can be isolated by precipitation and purified by recrystallization from a suitable solvent such as n-hexane or n-heptane.

Acyl Chloride Formation

While a specific protocol for the synthesis of the acyl chloride of 3-hydroxy-2-phenylcinchoninic acid was not found in the searched literature, it can be readily prepared from the carboxylic acid using standard chlorinating agents. Acyl chlorides are highly reactive intermediates and are typically used immediately in subsequent reactions.

Caution: Thionyl chloride is a corrosive and toxic reagent. This reaction should be performed in a well-ventilated fume hood.

-

Reaction Setup: Suspend 3-hydroxy-2-phenylcinchoninic acid in a dry, inert solvent such as toluene or dichloromethane.

-

Reagent Addition: Add thionyl chloride (SOCl₂), often in excess, to the suspension. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction Conditions: The mixture is typically heated to reflux until the evolution of sulfur dioxide and hydrogen chloride gas ceases.

-

Isolation: The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride, which is generally used without further purification.

The formation of the acyl chloride significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Caption: General synthesis of the acyl chloride from the carboxylic acid.

Amide Formation

The carboxylic acid can be converted to an amide by reaction with an amine. This is often facilitated by activating the carboxylic acid, for example, by converting it to the acyl chloride or by using a coupling agent.

-

Activation (Method A - via Acyl Chloride): Prepare the acyl chloride as described in section 2.2. Dissolve the crude acyl chloride in a dry, aprotic solvent and add the desired amine (primary or secondary). An excess of the amine or the addition of a non-nucleophilic base (e.g., pyridine, triethylamine) is used to neutralize the HCl byproduct.

-

Activation (Method B - with Coupling Agent): Dissolve 3-hydroxy-2-phenylcinchoninic acid and the desired amine in a suitable solvent. Add a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Reaction Conditions: Stir the reaction mixture at room temperature until completion.

-

Work-up and Purification: The work-up procedure depends on the method used. For Method A, the reaction mixture is typically washed with aqueous acid and base to remove unreacted starting materials. For Method B, the urea byproduct is removed by filtration. The final product is then purified by chromatography or recrystallization.

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group at the 3-position is a nucleophile and can undergo reactions such as acylation.

Acylation of the Hydroxyl Group

The hydroxyl group can be acylated to form an ester. This is typically achieved by reacting 3-hydroxy-2-phenylcinchoninic acid with an acylating agent such as an acid anhydride or an acyl chloride.

-

Reaction Setup: Suspend 3-hydroxy-2-phenylcinchoninic acid in acetic anhydride.

-

Reaction Conditions: Heat the mixture to boiling. The solid should dissolve within a few minutes.

-

Isolation and Purification: Upon cooling, the product crystallizes out of the solution. The solid is collected by filtration, washed with a small amount of acetic anhydride followed by ether, and can be further purified by recrystallization from acetic anhydride or a mixture of dry dimethylformamide and ethyl acetate.

Caption: Acylation of the hydroxyl group of 3-hydroxy-2-phenylcinchoninic acid.

Quantitative Data

The following table summarizes the reported yields for the derivatization of 3-hydroxycinchoninic acid, a closely related analogue. While the original research focused on the 2-unsubstituted derivative, the reactivity is expected to be comparable for the 2-phenyl derivative.

| Derivative | Reagents | Yield (%) | Reference |

| Ethyl 3-hydroxycinchoninate | Ethanol, Sulfuric acid | 48 | [1] |

| 3-Acetoxycinchoninic acid | Acetic anhydride | 76 | [1] |

Signaling Pathways and Pharmacological Relevance

The initial interest in 3-hydroxy-2-phenylcinchoninic acid and its derivatives stemmed from their pharmacological properties. While detailed signaling pathways were not extensively elucidated in the provided search results, the derivatization of the carboxylic acid and hydroxyl groups is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. For instance, converting the carboxylic acid to an ester can increase lipophilicity and cell membrane permeability, potentially altering the drug's distribution and metabolism. Acylation of the hydroxyl group can serve as a prodrug strategy, where the ester is later hydrolyzed in vivo to release the active parent compound.

Caption: Logic diagram for the derivatization of 3-hydroxy-2-phenylcinchoninic acid in drug development.

Conclusion

3-Hydroxy-2-phenylcinchoninic acid possesses two key functional groups, a carboxylic acid and a hydroxyl group, that are amenable to a variety of chemical transformations. The carboxylic acid can be readily converted into esters, amides, and the highly reactive acyl chloride. The hydroxyl group can undergo acylation to form esters. These derivatizations are crucial for the exploration of the structure-activity relationships of this class of compounds and for the development of new therapeutic agents with improved pharmacological profiles. The provided experimental protocols offer a foundation for the synthesis and further investigation of novel derivatives of 3-hydroxy-2-phenylcinchoninic acid.

References

Key characteristics of 3-Hydroxypropanoyl chloride as a building block

An In-depth Technical Guide on 3-Hydroxypropanoyl Chloride as a Versatile Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypropanoyl chloride (CAS No. 109608-73-3) is a bifunctional organic compound that has emerged as a significant building block in modern organic synthesis.[1] Its unique structure, featuring both a highly reactive acyl chloride and a primary hydroxyl group, allows for a diverse range of chemical transformations. This dual functionality makes it an invaluable precursor for the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of the key characteristics of 3-hydroxypropanoyl chloride, including its physicochemical properties, reactivity, synthesis, and applications, with a special focus on its role in the development of therapeutic agents such as TNF-α inhibitors.[2][3][4]

Physicochemical and Spectroscopic Data

While comprehensive experimental data for 3-hydroxypropanoyl chloride is not extensively documented in publicly available literature, the following tables summarize known and predicted data to provide a foundational understanding of its physical and spectroscopic properties.

Table 1: Physicochemical Properties of 3-Hydroxypropanoyl Chloride

| Property | Value | Source |

| CAS Number | 109608-73-3 | [1] |

| Molecular Formula | C₃H₅ClO₂ | [1] |

| Molecular Weight | 108.52 g/mol | [2] |

| IUPAC Name | 3-hydroxypropanoyl chloride | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point (Predicted) | 182.1 ± 23.0 °C | [3] |

| Density (Predicted) | 1.290 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 14.19 ± 0.10 | [3] |

Table 2: Spectroscopic Data for 3-Hydroxypropanoyl Chloride

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Expected signals would correspond to the protons of the two methylene groups and the hydroxyl proton. The methylene group adjacent to the acyl chloride would be shifted downfield compared to the methylene group adjacent to the hydroxyl group. |

| ¹³C NMR | Three distinct carbon signals are expected: the carbonyl carbon of the acyl chloride (highly deshielded), and the two methylene carbons. |

| IR Spectroscopy | A strong absorption band around 1800 cm⁻¹ is characteristic of the C=O stretch in the acyl chloride. A broad absorption in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the hydroxyl group.[1] |

| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of Cl, CO, and other fragments. |

Synthesis of 3-Hydroxypropanoyl Chloride

The most prevalent method for the synthesis of 3-hydroxypropanoyl chloride is the direct chlorination of 3-hydroxypropanoic acid.[1][2] This reaction is typically performed under anhydrous conditions to prevent the hydrolysis of the acyl chloride product.[1]

Experimental Protocol: Synthesis using Thionyl Chloride

Objective: To synthesize 3-hydroxypropanoyl chloride from 3-hydroxypropanoic acid using thionyl chloride.

Materials:

-

3-hydroxypropanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) as solvent

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser with a gas outlet to a scrubbing solution (e.g., NaOH solution)

-

Dropping funnel

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxypropanoic acid in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) to the stirred solution via a dropping funnel. The addition should be done at a rate that maintains the temperature of the reaction mixture below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently reflux for 1-2 hours, or until the evolution of HCl and SO₂ gases ceases. The progress of the reaction can be monitored by the cessation of gas evolution.

-

After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

The crude 3-hydroxypropanoyl chloride can be purified by distillation under reduced pressure.

Note: This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic gases (HCl and SO₂). All glassware must be scrupulously dried to prevent hydrolysis of the acyl chloride.[1]

Chemical Reactivity and Applications

The bifunctional nature of 3-hydroxypropanoyl chloride makes it a highly versatile building block in organic synthesis.[1] The acyl chloride group is a potent electrophile, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles, while the hydroxyl group can be involved in further transformations.

Esterification

3-Hydroxypropanoyl chloride reacts readily with alcohols to form 3-hydroxypropanoate esters.[1]

Experimental Protocol: Esterification with Ethanol

Objective: To synthesize ethyl 3-hydroxypropanoate from 3-hydroxypropanoyl chloride and ethanol.

Materials:

-

3-hydroxypropanoyl chloride

-

Anhydrous ethanol

-

Anhydrous pyridine or a non-nucleophilic base (e.g., triethylamine)

-

Anhydrous dichloromethane (DCM) as solvent

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

In a flame-dried round-bottom flask, dissolve anhydrous ethanol and pyridine in anhydrous DCM under an inert atmosphere.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a solution of 3-hydroxypropanoyl chloride in anhydrous DCM to the stirred alcohol solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with dilute aqueous acid (e.g., 1M HCl) to remove the pyridine, followed by a wash with saturated aqueous sodium bicarbonate, and finally with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ester.

-

The product can be purified by column chromatography or distillation.

Amidation

The reaction of 3-hydroxypropanoyl chloride with primary or secondary amines yields 3-hydroxypropanamides. This reaction is fundamental in the synthesis of various pharmaceuticals.[1]

Experimental Protocol: Amidation with a Primary Amine

Objective: To synthesize an N-alkyl-3-hydroxypropanamide from 3-hydroxypropanoyl chloride and a primary amine.

Materials:

-

3-hydroxypropanoyl chloride

-

Primary amine (e.g., benzylamine)

-

Anhydrous triethylamine (NEt₃) or another suitable base

-

Anhydrous dichloromethane (DCM) as solvent

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

In a flame-dried round-bottom flask, dissolve the primary amine and triethylamine in anhydrous DCM under an inert atmosphere.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a solution of 3-hydroxypropanoyl chloride in anhydrous DCM to the stirred amine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Work-up the reaction mixture by washing with water, dilute aqueous acid, and brine.

-

Dry the organic layer, remove the solvent, and purify the resulting amide, typically by recrystallization or column chromatography.

Role in Drug Development: TNF-α Inhibitors

A significant application of 3-hydroxypropanoyl chloride is in the synthesis of Tumor Necrosis Factor-alpha (TNF-α) inhibitors.[2][3][4] TNF-α is a pro-inflammatory cytokine implicated in various autoimmune diseases, such as rheumatoid arthritis and Crohn's disease. Inhibitors of TNF-α can modulate its activity and are therefore valuable therapeutic agents. 3-Hydroxypropanoyl chloride serves as a key building block for introducing the 3-hydroxypropanoyl moiety into the structure of these inhibitors.[2]

TNF-α Signaling Pathway

The binding of TNF-α to its receptor (TNFR1) initiates a cascade of intracellular events that can lead to either cell survival and inflammation or apoptosis. The diagram below illustrates a simplified overview of the TNF-α signaling pathway leading to inflammation.

Caption: Simplified TNF-α signaling pathway leading to inflammation.

Synthetic Workflow for a Hypothetical TNF-α Inhibitor

The following diagram illustrates a generalized workflow for the synthesis of a hypothetical TNF-α inhibitor where 3-hydroxypropanoyl chloride is a key reagent.

Caption: General workflow for TNF-α inhibitor synthesis.

Safety and Handling

3-Hydroxypropanoyl chloride is a hazardous chemical and must be handled with appropriate safety precautions.[2]

-

Toxicity: It is toxic and can cause irritation and burns upon contact with skin and eyes. Inhalation may lead to respiratory tract irritation.[2]

-

Corrosivity: It is corrosive and reacts with water and alcohols, releasing corrosive hydrochloric acid fumes.[2]

-

Flammability: It is a flammable liquid.[2]

Handling Recommendations:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from water and sources of ignition.

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

3-Hydroxypropanoyl chloride is a valuable and versatile building block in organic synthesis. Its bifunctional nature allows for the straightforward introduction of the 3-hydroxypropanoyl moiety into a wide array of molecules. This capability is particularly significant in the field of medicinal chemistry, where it plays a crucial role in the synthesis of complex therapeutic agents like TNF-α inhibitors. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Tumor Necrosis Factor-α Signaling in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]

- 4. hh.um.es [hh.um.es]

Methodological & Application

Application Notes and Protocols for the Synthesis of Amides using 3-Hydroxypropanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of amides is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical and materials science industries. Amides are key structural motifs in a vast array of biologically active molecules, including many approved drugs. The reaction of an acyl chloride with an amine is a robust and widely used method for amide bond formation, often proceeding with high yield and under mild conditions. This document provides detailed application notes and protocols for the synthesis of N-substituted amides using 3-hydroxypropanoyl chloride, a versatile building block that introduces a desirable β-hydroxy functionality. The presence of the hydroxyl group can enhance solubility and provide a handle for further functionalization, making the resulting 3-hydroxypropanamides attractive scaffolds in drug discovery. A notable example of a drug containing a modified 3-hydroxypropanamide core is Lacosamide, an anticonvulsant medication.

Reaction Mechanism and Principles

The reaction of 3-hydroxypropanoyl chloride with a primary or secondary amine to form an N-substituted 3-hydroxypropanamide proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion and forming the stable amide bond. A proton is then removed from the nitrogen by a base to yield the final product.[1]

This reaction is often carried out under Schotten-Baumann conditions, which involve the use of a base, typically an aqueous solution of sodium hydroxide or an organic base like pyridine or triethylamine, to neutralize the hydrogen chloride byproduct formed during the reaction.[2][3] The base prevents the protonation of the starting amine, which would render it non-nucleophilic.

Applications in Drug Development

The 3-hydroxypropanamide scaffold is a valuable pharmacophore in medicinal chemistry. The hydroxyl group can participate in hydrogen bonding interactions with biological targets, such as enzymes and receptors, potentially increasing binding affinity and selectivity. Furthermore, its presence can improve the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability.